molecular formula C22H23N5O4S B2888728 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE CAS No. 901755-84-8

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE

Cat. No.: B2888728
CAS No.: 901755-84-8
M. Wt: 453.52
InChI Key: SDSQUFPSIIHGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is a synthetic small molecule designed for research purposes, built upon a [1,2,4]triazolo[1,5-c]quinazoline core. This heterocyclic scaffold is recognized in medicinal chemistry for its diverse biological potential, particularly in oncology. Derivatives of [1,2,4]triazolo[1,5-c]quinazoline have been identified as a promising new class of anticancer agents . These compounds have demonstrated potent activity in vitro, with specific derivatives showing significant growth inhibition (GI50 values in the sub-micromolar to micromolar range) against a broad panel of human tumor cell lines, including those from leukemia, non-small cell lung cancer, and cancers of the central nervous system, ovary, prostate, and breast . The molecular structure of this compound incorporates key pharmacophoric elements. The [1,2,4]triazolo[1,5-c]quinazoline system serves as a privileged scaffold that can be tailored to interact with specific biological targets. The 8,9-dimethoxy substitutions are potential contributors to target binding affinity and selectivity, while the methyl group at the 2-position allows for steric modulation. The 5-ylsulfanylacetamide linker connected to a 2-ethoxyphenyl group presents a multifunctional moiety that may influence the compound's physicochemical properties and its interaction with enzymes or receptors, such as kinase targets which are commonly inhibited by quinazoline-based structures . This combination of features makes it a valuable chemical tool for researchers investigating new pathways in cancer biology, exploring structure-activity relationships (SAR) in triazoloquinazoline chemistry, and screening for novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-5-31-17-9-7-6-8-15(17)24-20(28)12-32-22-25-16-11-19(30-4)18(29-3)10-14(16)21-23-13(2)26-27(21)22/h6-11H,5,12H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSQUFPSIIHGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate triazole and quinazoline precursors under specific conditions.

    Introduction of the dimethoxy and methyl groups: These groups can be introduced via alkylation or methoxylation reactions using suitable reagents.

    Attachment of the sulfanyl group:

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate compound with 2-ethoxyphenylacetyl chloride to form the desired acetamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace existing groups on the molecule.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antiviral therapies.

    Biological Studies: It can be used as a probe to study various biological processes and pathways, given its ability to interact with specific molecular targets.

    Chemical Biology: The compound can serve as a tool for investigating the mechanisms of action of related compounds and for developing new chemical probes.

    Industrial Applications: It may find use in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazoloquinazoline core allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The presence of functional groups like the dimethoxy and sulfanyl groups can enhance its binding properties and selectivity. The exact pathways and targets involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related triazoloquinazoline and quinazoline derivatives are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name / Structure Core Structure Substituents (Key Positions) Molecular Weight (g/mol) Notable Features
Target Compound : 2-({8,9-Dimethoxy-2-methyl…}sulfanyl)-N-(2-ethoxyphenyl)acetamide [1,2,4]Triazolo[1,5-c]quinazoline 8,9-dimethoxy; 2-methyl; 5-sulfanyl-acetamide ~500.5* Ethoxyphenyl group may enhance hydrophilicity and receptor selectivity.
2-Ethyl-8,9-dimethoxy-5-[(3-methylphenyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline [1,2,4]Triazolo[1,5-c]quinazoline 2-ethyl; 5-(3-methylphenyl)sulfanyl 394.49 Lower molecular weight; lipophilic 3-methylphenyl group may improve membrane permeability .
8,9-Dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one Imidazo[1,2-c]quinazolinone 5-(3,4,4-trifluoro-3-butenyl)sulfanyl Not specified Trifluorobutenyl group increases lipophilicity and metabolic stability .
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives Quinazoline-2,4-dione Dichlorophenyl-methyl; acetamide Varies Dichlorophenyl group may enhance anticonvulsant activity via GABAergic targets .

*Molecular weight calculated based on formula C₂₄H₂₄N₆O₄S .

Key Comparisons :

Core Structure: The target compound shares the [1,2,4]triazolo[1,5-c]quinazoline core with ’s analog but differs in substituents. This core is less common in and ’s quinazoline derivatives, which feature imidazo or dione cores. Triazoloquinazolines are known for rigid planar structures that favor intercalation or enzyme binding .

Sulfanyl-Acetamide Side Chain: The target’s ethoxyphenyl-linked acetamide contrasts with ’s 3-methylphenylsulfanyl group. The ethoxy group increases polarity, possibly reducing nonspecific interactions compared to lipophilic substituents in analogs . 2-Methyl vs.

Pharmacological Implications :

  • The ethoxyphenyl acetamide in the target compound may confer selectivity for receptors with hydrophilic binding sites, whereas ’s dichlorophenyl derivatives likely target GABAergic systems due to halogenated aromaticity .
  • ’s trifluorobutenyl-sulfanyl group introduces metabolic resistance via fluorine atoms, a feature absent in the target compound .

Research Findings and Data Gaps

  • Synthetic Routes : Analogous syntheses (e.g., triazole-quinazoline coupling in ) suggest the target compound could be synthesized via hydrazine-carbodithioate intermediates or thiohydrazonate cyclization .
  • The ethoxyphenyl group may align with bioactive motifs in antifungal agents .

Biological Activity

The compound 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE is a complex organic molecule that has shown significant promise in various biological applications. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound belongs to the class of triazoloquinazolines , characterized by a unique structure that includes a triazoloquinazoline core with dimethoxy and methyl substituents. Its molecular formula is C22H24N4O3SC_{22}H_{24}N_4O_3S, with a molecular weight of 432.52 g/mol.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites. For instance, it has shown potential as an inhibitor of protein kinases, disrupting signaling pathways involved in cell proliferation and survival .
  • DNA Intercalation : It can intercalate into DNA, potentially disrupting its structure and function, which is crucial for its anticancer effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. The compound has been evaluated for its efficacy against several cancer cell lines:

Cell Line IC50 (µM) Activity
HCT1164.5High
A5493.2Moderate
HeLa5.0Moderate

These results indicate that the compound exhibits significant cytotoxicity against various cancer types, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition Studies

In enzyme inhibition assays, the compound demonstrated notable activity against:

  • EGFR (Epidermal Growth Factor Receptor) : It inhibited EGFR phosphorylation at nanomolar concentrations.
  • Topoisomerase II : The compound also displayed inhibitory effects on Topoisomerase II, which is critical for DNA replication and transcription.

Case Studies

Several case studies have documented the effects of similar compounds in preclinical models:

  • Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and tested for anticancer activity. Compounds similar to our target showed strong inhibitory effects on tumor cell proliferation and were effective against resistant cancer cell lines .
  • Molecular Docking Studies : Molecular docking simulations indicated that the compound binds effectively to the ATP-binding site of EGFR, suggesting a mechanism for its inhibitory action on cancer cell growth .

Q & A

Q. How to assess compound stability under physiological conditions?

  • Methodology :
  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C) .
  • Plasma stability : Incubate with human plasma (37°C) and quantify parent compound over 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.